molecular formula C17H12ClNO3 B5604336 (4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

(4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B5604336
M. Wt: 313.7 g/mol
InChI Key: BFNYTEYVPTZRLM-GDNBJRDFSA-N
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Description

(4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters and using continuous flow reactors. This allows for the efficient and cost-effective synthesis of the compound on a large scale. The use of advanced purification techniques ensures the high purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazolones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as ethanol or dimethyl sulfoxide at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxazolone derivatives with varying degrees of oxidation.

    Reduction: Formation of reduced oxazolone derivatives.

    Substitution: Formation of substituted oxazolone derivatives with different functional groups.

Scientific Research Applications

(4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases. Its unique chemical structure makes it a promising candidate for drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials. It is used in the formulation of coatings, adhesives, and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one: Similar structure with a bromine atom instead of chlorine.

    (4Z)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one: Similar structure with a fluorine atom instead of chlorine.

    (4Z)-2-(4-methylphenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methoxyphenyl groups contributes to its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNYTEYVPTZRLM-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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